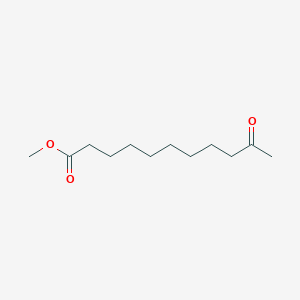

Methyl 10-oxoundecanoate

Description

Structure

3D Structure

Properties

CAS No. |

18993-09-4 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

methyl 10-oxoundecanoate |

InChI |

InChI=1S/C12H22O3/c1-11(13)9-7-5-3-4-6-8-10-12(14)15-2/h3-10H2,1-2H3 |

InChI Key |

TXRMRSKJQBFMRQ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCCCCCCC(=O)OC |

Canonical SMILES |

CC(=O)CCCCCCCCC(=O)OC |

Other CAS No. |

18993-09-4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 10 Oxoundecanoate and Analogues

Oxidative Transformation Pathways

The direct introduction of a ketone functionality into a long-chain ester is a key strategy for synthesizing methyl 10-oxoundecanoate. Various oxidative methods have been developed to achieve this transformation efficiently.

Catalytic Oxidation Systems (e.g., Wacker-Type Reactions with Pd(II)/Oxidant)

The Wacker-type oxidation, a well-established method for converting terminal alkenes to methyl ketones, is a primary route for the synthesis of this compound from methyl 10-undecenoate. rsc.orggoogle.com This reaction typically employs a palladium(II) catalyst in the presence of a co-oxidant. rsc.orggoogle.com

In this process, the palladium(II) catalyst activates the terminal double bond of the undecenoate ester, making it susceptible to nucleophilic attack by water. The resulting intermediate then undergoes a series of steps, including β-hydride elimination and reductive elimination, to yield the methyl ketone. A co-oxidant is necessary to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reaction. Common co-oxidants include copper salts, such as CuCl₂, or molecular oxygen. rsc.org

Recent advancements have focused on developing more efficient and environmentally benign Wacker-type systems. For instance, electrochemical methods have been employed to regenerate the palladium catalyst, avoiding the use of stoichiometric copper salts. organic-chemistry.org In one such system, the anodic oxidation of a palladium acetate (B1210297) catalyst in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a double-mediatory system has been shown to effectively produce this compound from methyl 10-undecenoate. organic-chemistry.org Another approach utilizes hypervalent iodine reagents, such as Dess-Martin periodinane (DMP), as the terminal oxidant in conjunction with a Pd(II) catalyst, offering high yields under mild conditions. acs.org

| Catalyst System | Substrate | Product | Yield | Reference |

| Pd(OAc)₂ / TEMPO / Electrochemical | Methyl 10-undecenoate | This compound | - | organic-chemistry.org |

| Pd(OAc)₂ / Dess-Martin periodinane | Methyl 10-undecenoate | This compound | 84% | acs.org |

| PdCl₂ / CuCl / O₂ | Terminal Alkenes | Methyl Ketones | - | rsc.orggoogle.com |

Non-Catalytic Ketonization with Nitrous Oxide

A noteworthy development in the synthesis of keto esters is the use of nitrous oxide (N₂O) as an oxidant in a non-catalytic system. rsc.org This method provides a metal-free alternative for the direct ketonization of unsaturated fatty acid methyl esters (FAMEs). rsc.org The reaction is typically carried out under high temperature and pressure, where nitrous oxide directly interacts with the carbon-carbon double bond to form the ketone. rsc.orgdiva-portal.org This approach is particularly attractive from a green chemistry perspective, as it avoids the use of heavy metal catalysts and produces dinitrogen (N₂) as a benign byproduct. rsc.org The efficiency of the reaction is influenced by parameters such as temperature, reaction time, and the pressure of N₂O. rsc.org

Selective Oxidation of Unsaturated Fatty Esters

The selective oxidation of internal double bonds or allylic positions of unsaturated fatty esters provides a pathway to various keto ester analogues. For example, the oxidation of methyl 10-undecenoate can be directed to the C-9 position to yield methyl 9-oxo-10-undecenoate, an analogue of this compound. nih.gov One reported method for this transformation involves the use of a combination of tert-butyl hydroperoxide and selenium dioxide, followed by oxidation with potassium dichromate. nih.gov This reaction proceeds via an allylic oxidation mechanism. Biocatalytic approaches using enzymes like cytochrome P450 have also been explored for the regioselective hydroxylation of undecenoic acid at the allylic position, which can then be oxidized to the corresponding ketone. researchgate.net

| Oxidant System | Substrate | Product | Yield | Reference |

| tert-Butyl hydroperoxide / SeO₂, then K₂Cr₂O₇ | Methyl 10-undecenoate | Methyl 9-oxo-10-undecenoate | 53% | nih.gov |

| SeO₂ / tert-Butyl hydroperoxide | 10-Undecenoic acid | 9-Hydroxy-10-undecenoic acid | 40% | researchgate.net |

Functional Group Interconversions and Derivatization Routes

Alternative synthetic strategies involve the transformation of other functional groups into the desired ketone moiety. These routes often provide access to a wider range of keto ester analogues.

Synthesis via Epoxyalkanoates and Chlorooxo Intermediates

A versatile route to keto esters involves the ring-opening of epoxyalkanoates. Methyl 10,11-epoxyundecanoate, which can be synthesized from methyl 10-undecenoate, serves as a key intermediate. The epoxide ring can be opened to introduce functional groups that can then be converted to a ketone. For instance, treatment of methyl 10,11-epoxyundecanoate with chlorotrimethylsilane (B32843) (CTMS) can yield methyl 11-chloro-10-oxoundecanoate. ecust.edu.cn This chlorooxo intermediate is a valuable precursor that can undergo further reactions, such as dehydrochlorination or nucleophilic substitution, to generate a variety of other useful compounds.

| Reactant | Intermediate | Product | Reference |

| Methyl 10,11-epoxyundecanoate | - | Methyl 11-chloro-10-oxoundecanoate | ecust.edu.cn |

Isomerization of Hydroxyalkenoates

The isomerization of allylic alcohols, including hydroxyalkenoates, to the corresponding carbonyl compounds is an atom-economical method for synthesizing ketones and aldehydes. This transformation can be catalyzed by a variety of transition metal complexes, with ruthenium-based catalysts being particularly effective. acs.orgnih.govresearchgate.net The reaction proceeds through a redox isomerization mechanism, where the catalyst facilitates the migration of a hydrogen atom from the hydroxyl group to the carbon-carbon double bond, resulting in the formation of a ketone.

For example, γ-hydroxy-α,β-alkenoic esters can be isomerized to γ-keto esters in high yields using magnesium methoxide (B1231860) (Mg(OMe)₂) with N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive under mild conditions. rsc.org This reaction is believed to proceed through a dienolate intermediate. rsc.org This methodology offers a powerful tool for the synthesis of keto esters from readily available hydroxyalkenoate precursors.

Hydroformylation for Bifunctional Precursor Synthesis

Hydroformylation is a powerful atom-economical reaction that introduces a formyl group and a hydrogen atom across a double bond. rsc.org This process is central to producing aldehyde-esters from unsaturated fatty acid esters, which are key intermediates for various polymers.

The hydroformylation of methyl 10-undecenoate, derived from castor oil, is a prominent method for producing bifunctional molecules like methyl 11-formylundecanoate. researchgate.netdntb.gov.ua This reaction is typically performed in an aqueous biphasic system using a rhodium catalyst. rsc.orgresearchgate.net The catalyst's water solubility is conferred by sulfonated phosphine (B1218219) ligands, such as SulfoXantphos, which effectively immobilizes the expensive rhodium complex in the aqueous phase. researchgate.net

This biphasic approach facilitates the interaction between the water-insoluble substrate (methyl 10-undecenoate) and the water-soluble catalyst. rsc.org The reaction involves adding synthesis gas (a mixture of carbon monoxide and hydrogen) to the olefin double bond, which results in the formation of a linear aldehyde as the major product. rsc.org The use of mass transfer agents or co-solvents can enhance the solubility of the substrate in the aqueous phase, thereby improving reaction rates. rsc.org

A significant challenge in homogeneous catalysis is the efficient separation and recycling of the catalyst, which is crucial for economic viability. nih.govd-nb.info For the aqueous biphasic hydroformylation of methyl 10-undecenoate, process optimization has focused on creating thermomorphic multiphase systems (TMS). researchgate.netrsc.org By adding a co-solvent like 1-butanol (B46404), a single homogeneous phase can be achieved at reaction temperature (e.g., 140 °C), which eliminates mass transport limitations. researchgate.netd-nb.info Upon cooling, the system separates into two phases, allowing the aqueous catalyst phase to be easily recycled via decantation. nih.gov

Extensive optimization using experimental design has led to significant improvements in productivity. nih.gov By adjusting parameters such as temperature, pressure, and reactant concentrations, researchers have achieved high turnover frequencies (TOF) and space-time yields (STY). researchgate.net These optimized conditions have been successfully transferred to a continuous miniplant, demonstrating stable yields and remarkably low catalyst leaching (as low as 79 ppb of rhodium in the product), which underscores the industrial potential of this bio-based process. nih.gov

Table 2: Optimized Conditions for Rhodium-Catalyzed Hydroformylation of Methyl 10-Undecenoate nih.govresearchgate.net

| Parameter | Optimized Value | Outcome |

| Substrate | Methyl 10-Undecenoate (M10U) | - |

| Catalyst System | Rhodium with SulfoXantphos ligand | High selectivity for linear aldehyde |

| Solvent System | Water with 1-butanol as co-solvent | Forms a thermomorphic system |

| Temperature | 140 °C | Homogeneous reaction phase |

| Pressure (Syngas) | 20 bar | Drives hydroformylation |

| M10U Concentration | 8 wt% | Optimized for phase behavior and rate |

| Space-Time Yield (STY) | 76.5 kg h⁻¹ m⁻³ | High productivity in continuous process |

| Catalyst Recycling | >99.9% efficiency | Minimal rhodium loss (0.018% h⁻¹) |

Chemical Transformations and Derivatization Studies of Methyl 10 Oxoundecanoate

Heterocyclic Compound Synthesis

The presence of a reactive carbonyl group in methyl 10-oxoundecanoate makes it an ideal substrate for the synthesis of various heterocyclic systems through cyclocondensation reactions.

Formation of Thiazanone Derivatives via Cyclocondensation

Thiazanone derivatives, which are of interest in medicinal chemistry, can be synthesized from this compound. The reaction involves the cyclocondensation of the keto ester with β-mercaptopropionic acid in the presence of ammonium (B1175870) carbonate. youtube.com This one-pot, three-component reaction leads to the formation of a substituted thiazanone ring. The reaction of this compound with 3-mercaptopropionic acid and ammonium carbonate yields 9-(2-methyl-4-oxo-1,3-thiazinan-2-yl)nonanoic acid.

A plausible reaction mechanism involves the initial formation of an imine from the reaction of the ketone with ammonia (B1221849) (from ammonium carbonate), which then undergoes nucleophilic attack by the thiol group of β-mercaptopropionic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazanone ring.

| Reactants | Reagents | Product |

|---|---|---|

| This compound | β-mercaptopropionic acid, Ammonium carbonate | 9-(2-methyl-4-oxo-1,3-thiazinan-2-yl)nonanoic acid |

Synthesis of 1,3-Dioxolane (B20135) Derivatives from Oxo Fatty Acid Esters

The ketone functional group in this compound can be protected by converting it into a 1,3-dioxolane derivative. This is a common strategy in organic synthesis to prevent the ketone from undergoing unwanted reactions while other parts of the molecule are being modified. The reaction, known as ketalization, involves treating the keto ester with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. acs.org This reaction is reversible, and the equilibrium can be shifted towards the product by removing water, a byproduct of the reaction. d-nb.info

The resulting 1,3-dioxolane derivative is stable under neutral and basic conditions but can be easily converted back to the ketone by treatment with aqueous acid. This protective group strategy enhances the utility of this compound in multistep syntheses.

| Reactant | Reagents | Product |

|---|---|---|

| This compound | Ethylene glycol, p-toluenesulfonic acid | Methyl 10,10-(ethylenedioxy)undecanoate |

Preparation of Hexahydro-3-alkyl-6-thioxo-1,2,4,5-tetrazine Derivatives

This compound can be used to synthesize hexahydro-3-alkyl-6-thioxo-1,2,4,5-tetrazine derivatives. These compounds are formed through the reaction of the keto ester with thiocarbohydrazide. The reaction proceeds via the condensation of the ketone with the two primary amine groups of thiocarbohydrazide, leading to the formation of a six-membered heterocyclic ring containing four nitrogen atoms and one sulfur atom.

The resulting product from the reaction of this compound is methyl hexahydro-3-methyl-6-thioxo-1,2,4,5-tetrazine-3-nonanoate. These tetrazine derivatives are of interest due to their potential biological activities and applications in coordination chemistry.

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Thiocarbohydrazide | Methyl hexahydro-3-methyl-6-thioxo-1,2,4,5-tetrazine-3-nonanoate |

Polymer Precursor Chemistry

The bifunctional nature of this compound makes it a valuable building block for the synthesis of polymers. Both the ketone and the ester functionalities can be chemically modified to introduce polymerizable groups.

Development of Bifunctional Molecules for Polycondensation Reactions

This compound serves as a precursor for the development of various bifunctional molecules suitable for polycondensation reactions. For instance, the keto group can be reduced to a hydroxyl group, yielding a hydroxy ester. This can then be used as a monomer for the synthesis of polyesters. Alternatively, the ester group can be hydrolyzed to a carboxylic acid, and the keto group can be converted to other functional groups, leading to a variety of AB-type monomers.

Furthermore, the related compound, methyl 10-undecenoate, can be converted to an aldehyde ester via hydroformylation. This aldehyde ester can then be transformed into alcohols, carboxylic acids, and amines, which are all valuable precursors for polycondensation reactions. While not a direct transformation of this compound, this highlights the potential of related C11 fatty acid derivatives in polymer chemistry.

Application in Polyazomethine Synthesis (related to diketone precursors)

Polyazomethines, also known as polyimines or Schiff base polymers, are typically synthesized through the polycondensation of a diamine with a dialdehyde (B1249045) or a diketone. While this compound is a mono-ketone, it can be envisioned as a precursor to a diketone monomer.

Estolide Ester and Derivative Development (related to lubricant base stocks)

The exploration of this compound and its parent compounds in the synthesis of high-performance, biodegradable lubricants has led to significant developments in estolide technology. Estolides are oligomeric fatty acids characterized by secondary ester linkages along the alkyl backbone, a structure that imparts superior properties for lubricant applications compared to conventional mineral oils and vegetable oils. google.comanalis.com.my These unique bio-based materials are at the forefront of sustainable lubricant research, offering a combination of high performance and environmental benefits. basf.comemeryoleo.com

Estolides are formed when the carboxylic acid group of one fatty acid molecule connects to a point of unsaturation in another, creating a distinctive oligomeric ester. analis.com.my This structure results in lubricants with enhanced thermal and oxidative stability, a low coefficient of friction, and excellent low-temperature properties. lube-media.commdpi.com The polarity of the ester groups within the estolide structure promotes strong affinity to metal surfaces, resulting in good lubricity. lube-media.com

Research has demonstrated that estolide esters derived from oleic acid, a common unsaturated fatty acid, exhibit superior qualities for use as lubricant base stocks. wipo.int These estolides can be engineered to meet specific viscosity grades, such as ISO 32 and ISO 46, which are widely used in industrial applications. google.com A key advantage of these estolide-based lubricants is their high viscosity index, which indicates less change in viscosity with temperature fluctuations. lube-media.com

The synthesis of estolide esters often involves the acid-catalyzed polymerization of unsaturated fatty acids. google.com The properties of the resulting estolide can be tailored by "capping" the molecule. Capping involves esterifying the terminal carboxylic acid group with an alcohol, which can significantly improve the estolide's properties, particularly its viscosity and low-temperature performance. semanticscholar.org For instance, capping with a branched alcohol like 2-ethylhexanol has been shown to produce estolide esters with excellent low-temperature characteristics. analis.com.my

The physical properties of these estolide esters underscore their potential as high-performance lubricant base stocks. Key performance indicators include the pour point (the lowest temperature at which the oil will flow) and the cloud point (the temperature at which wax crystals begin to form). Research has yielded capped estolides of oleic acid with impressive low-temperature properties, such as pour points ranging from -5°C to -39°C, combined with good oxidative stability. semanticscholar.org

Below is a table detailing the physical properties of various oleic estolide esters, illustrating the impact of different capping alcohols on their performance characteristics.

Table 1: Physical Properties of Oleic Estolide Esters

| Capping Alcohol | Pour Point (°C) | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) |

|---|---|---|---|

| Methyl | -27 | 169.1 | 23.7 |

| Butyl | -27 | 238.4 | 30.3 |

| Decyl | -10 | 149.0 | 21.4 |

| 2-Methylpropyl | -32 | 200.7 | 26.7 |

| 2-Ethylhexyl | -34 | 161.2 | 22.5 |

Data sourced from scientific literature on estolide chemistry and properties. semanticscholar.org

The development of estolide esters from fatty acid feedstocks represents a significant advancement in the field of biodegradable lubricants. These materials offer a sustainable alternative to petroleum-based products, with the versatility to be chemically modified for a wide range of demanding applications. emeryoleo.com Further research into the synthesis and application of estolides derived from compounds like this compound continues to drive innovation in green chemistry and engineering.

Catalytic Applications and Reaction Engineering Principles

Homogeneous Catalysis for Methyl 10-Oxoundecanoate Production and Conversion

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone for the synthesis of this compound. This approach offers high activity and selectivity under often mild reaction conditions.

Palladium-Based Catalysis and Mechanistic Insights

Palladium (Pd) catalysts are notably effective for the selective oxidation of terminal alkenes to methyl ketones, a process known as Wacker-type oxidation. The synthesis of this compound can be achieved from Methyl 10-undecenoate using a Pd(II)/oxidant catalytic system. researchgate.net This reaction typically involves the oxidation of the terminal double bond of the fatty acid methyl ester. researchgate.net

The catalytic cycle is understood to initiate with the coordination of the alkene to the Pd(II) center. This is followed by a nucleophilic attack of a water molecule on the coordinated alkene, leading to the formation of a hydroxy-palladation intermediate. Subsequent β-hydride elimination and reductive elimination steps yield the methyl ketone and regenerate the active Pd(II) catalyst. mdpi.com The use of co-oxidants is crucial to reoxidize the resulting Pd(0) back to its active Pd(II) state, allowing the catalytic cycle to continue.

Rhodium-Based Catalysis in Aqueous Biphasic Systems

Rhodium (Rh)-based catalysts are paramount in the hydroformylation of alkenes, an industrial process that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.org For the production of aldehyde precursors to polycondensates, the rhodium-catalyzed hydroformylation of Methyl 10-undecenoate is a key step. researchgate.net This reaction is often performed in aqueous biphasic systems to facilitate catalyst recovery and recycling, a critical factor for economic viability, especially given the high cost of rhodium. researchgate.netmt.com

In these systems, a water-soluble rhodium complex, often featuring sulfonated phosphine (B1218219) ligands like tris(3-sulfophenyl)phosphine (B8695854) (TPPTS), is dissolved in the aqueous phase. researchgate.net The organic substrate, Methyl 10-undecenoate, resides in the organic phase. The reaction occurs at the interface or is enhanced by mass transfer agents like cyclodextrins, which can encapsulate the hydrophobic substrate and transport it to the aqueous catalyst phase. researchgate.net This approach allows for high yields and efficient catalyst recycling through simple decantation after the reaction. researchgate.net A significant challenge in this system is the low solubility of long-chain olefins in water, which can result in lower catalytic activity. researchgate.net

| Catalytic System | Substrate | Product | Key Features | Reference |

| Palladium (Wacker-type) | Methyl 10-undecenoate | This compound | Selective oxidation of terminal alkene. | researchgate.net |

| Rhodium (Aqueous Biphasic) | Methyl 10-undecenoate | Methyl 11-oxoundecanoate | High yields, efficient catalyst recycling via decantation. | researchgate.net |

Exploration of Catalytic Efficiencies and Mechanisms

Optimizing catalytic performance requires a deep understanding of the factors influencing activity and selectivity, as well as the intricate reaction mechanisms.

Influence of Ligands and Co-catalysts

Ligands play a critical role in modifying the electronic and steric properties of the metal center in a catalyst, thereby influencing its activity, selectivity, and stability. mdma.chrsc.org In rhodium-catalyzed hydroformylation, the choice of phosphine ligands is crucial. For instance, the use of bidentate ligands like sulfoxanthphos has been shown to increase the regioselectivity towards the desired linear aldehyde product, although sometimes at the cost of reduced catalytic activity. researchgate.net

The electronic properties of ligands can tune the reactivity of the catalyst. Electron-donating ligands can increase the electron density on the metal center, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. rsc.org Conversely, the steric bulk of ligands can direct the substrate's approach to the metal center, thereby controlling regioselectivity, as seen in the preference for linear versus branched aldehydes in hydroformylation. wikipedia.org

Advanced Techniques for Catalytic Mechanism Elucidation

To gain deeper insights into catalytic mechanisms, researchers employ advanced analytical techniques that can monitor the catalyst and reacting species under actual reaction conditions. Operando spectroscopy is a powerful methodology that combines a catalytic reaction with simultaneous spectroscopic measurement. rsc.org

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy are particularly valuable. By monitoring the characteristic carbonyl (CO) stretching frequencies of metal-carbonyl complexes, researchers can identify active catalytic species, including transient intermediates, during the hydroformylation process. mt.com This allows for the direct observation of how reaction variables like temperature, pressure, and reactant concentrations affect the catalyst structure and, consequently, its performance and selectivity. mt.com X-ray absorption spectroscopy (XAS) and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) are other operando techniques that provide valuable information on the state of heterogeneous catalysts under reaction conditions. researchgate.net

Reactor Systems and Continuous Processes

The transition from laboratory-scale synthesis to industrial production necessitates the development of efficient reactor systems. Continuous flow reactors are increasingly favored over traditional batch reactors for chemical manufacturing due to several advantages. amarequip.comamt.uk

Continuous flow reactors offer superior scalability, precision, and safety. amarequip.com The enhanced heat and mass transfer characteristics of these reactors, particularly microreactors, allow for better temperature control and mixing, leading to higher yields and selectivity. rsc.org The small reaction volumes at any given time minimize the risks associated with hazardous reactions or reagents. amt.uk

For the production of oleochemical derivatives like this compound, continuous processes are highly desirable. A continuous miniplant for the rhodium-catalyzed hydroformylation of Methyl 10-undecenoate has demonstrated excellent space-time yields and extremely low catalyst leaching, highlighting the industrial potential of combining advanced catalysis with continuous processing technology. researchgate.net Such systems can be run for extended periods, avoiding the downtime associated with batch cycles and leading to increased productivity. amt.uk

| Reactor Type | Key Advantages | Relevance to this compound | Reference |

| Microreactors | Enhanced heat/mass transfer, improved safety, high precision. | Ideal for process development and kinetic studies. | rsc.org |

| Tubular Reactors | Simple design, suitable for high pressures and temperatures. | Can be used for scaling up continuous processes. | amarequip.com |

| Continuous Stirred-Tank Reactor (CSTR) | Good mixing, uniform temperature. | Applicable for reactions requiring longer residence times. | beilstein-journals.org |

| Continuous Miniplant | Demonstrates industrial viability, low catalyst leaching. | Proven for continuous production via hydroformylation. | researchgate.net |

High-Pressure Reactor Systems for Selective Oxidation

The synthesis of this compound and similar keto-FAMEs is effectively achieved through the selective oxidation of unsaturated fatty acid methyl esters. A prominent method is the Wacker oxidation process, which utilizes a high-pressure reactor system to facilitate the reaction. researchgate.netresearchgate.net This approach is particularly advantageous for the oxyfunctionalization of methyl 10-undecenoate, a platform chemical derived from castor oil. researchgate.net

The process is distinguished by being co-catalyst-free, relying on a catalytic system of palladium(II) chloride in a dimethylacetamide/water mixture. researchgate.netresearchgate.net A key aspect of this reaction engineering is the use of molecular oxygen as the sole re-oxidant, which is enabled by the high-pressure environment. researchgate.netresearchgate.net This method avoids the need for co-catalysts, simplifying the process and reducing potential waste streams. High-pressure conditions are crucial for maintaining the solubility of molecular oxygen in the liquid reaction phase, ensuring efficient re-oxidation of the palladium catalyst and driving the reaction towards the desired keto-FAME product. researchgate.net The high selectivity of this process is a significant advantage, allowing for the targeted production of valuable platform chemicals from renewable plant oil derivatives. researchgate.net

The application of high-pressure reactor systems in the Wacker oxidation of methyl 10-undecenoate demonstrates an efficient pathway to this compound. The research highlights the successful oxyfunctionalization of various mono-unsaturated FAMEs, underscoring the versatility of this high-pressure catalytic approach. researchgate.net

Table 1: Wacker Oxidation of Methyl 10-undecenoate in a High-Pressure System

| Parameter | Details | Source(s) |

|---|---|---|

| Feedstock | Methyl 10-undecenoate | researchgate.net |

| Product | Keto-fatty acid methyl ester (keto-FAME) | researchgate.netresearchgate.net |

| Catalyst | Palladium(II) chloride | researchgate.netresearchgate.net |

| Solvent | Dimethylacetamide/water mixture | researchgate.netresearchgate.net |

| Oxidant | Molecular oxygen | researchgate.netresearchgate.net |

| Reactor Type | High-pressure reactor system | researchgate.netresearchgate.net |

| Process Feature | Co-catalyst-free | researchgate.netresearchgate.net |

Continuous Miniplant Operation for Bio-based Platform Chemicals

The transition from batch processing to continuous miniplant operation represents a significant advancement in the production of bio-based platform chemicals derived from feedstocks like methyl 10-undecenoate. Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, scalability, and potentially a reduced environmental footprint. nih.gov While direct examples of continuous miniplant production for this compound are not extensively detailed, the principles are well-demonstrated in the continuous hydroformylation of its precursor, methyl 10-undecenoate, to produce other valuable bifunctional molecules like methyl 12-oxododecanoate. researchgate.netsciprofiles.com

These operations often employ aqueous biphasic systems to facilitate efficient catalyst recycling, a critical factor for economic viability, especially when using expensive noble metal catalysts like rhodium. researchgate.netsciprofiles.com In one such process, the Rh-catalyzed, cyclodextrin-mediated, aqueous biphasic hydroformylation of methyl 10-undecenoate was successfully transferred to a continuous miniplant. researchgate.netsciprofiles.com This system achieved excellent space-time yields and minimized catalyst leaching, demonstrating the potential for robust, industrial-scale production of bio-based chemicals. researchgate.netsciprofiles.com

The successful transfer of a reaction from batch to a continuous miniplant was achieved over a 21-hour period with stable yields, showcasing the stability of the process. researchgate.net The engineering of such plants involves precise control of temperature, pressure, and flow rates to optimize reaction conversion and selectivity. researchgate.netresearchgate.net For instance, in the hydroformylation of methyl 10-undecenoate, optimized conditions in a continuous miniplant included a reactor temperature of 125 °C and pressures ranging from 36 to 45 bar. researchgate.net This level of control is a hallmark of continuous flow processes and is essential for producing high-purity platform chemicals for applications such as polymer synthesis. researchgate.netmdpi.com

Table 2: Example of Continuous Miniplant Operation for a Methyl 10-undecenoate Derivative

| Parameter | Details | Source(s) |

|---|---|---|

| Process | Aqueous Biphasic Hydroformylation | researchgate.netsciprofiles.com |

| Feedstock | Methyl 10-undecenoate | researchgate.netsciprofiles.com |

| Product | Methyl 12-oxododecanoate | researchgate.netsciprofiles.com |

| Catalyst System | Rhodium-based with cyclodextrin | researchgate.netsciprofiles.com |

| Reactor Type | Continuous Miniplant | researchgate.netsciprofiles.com |

| Temperature | 125 °C | researchgate.net |

| Pressure | 36 - 45 bar | researchgate.net |

| Space-Time Yield | 76.5 kg h⁻¹ m⁻³ | researchgate.netsciprofiles.com |

| Key Advantage | Efficient catalyst recycling, low rhodium loss (0.018 % h⁻¹) | researchgate.netsciprofiles.com |

Advanced Analytical Characterization of Methyl 10 Oxoundecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. For Methyl 10-oxoundecanoate, various NMR techniques provide detailed insights into its carbon framework and the specific arrangement of its functional groups.

Proton (¹H) NMR for Structural Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to the different types of protons present.

The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, the methyl protons of the ester group (O-CH₃) are typically observed around 3.67 ppm, being deshielded by the adjacent oxygen atom. The protons of the methyl group adjacent to the ketone (CH₃-C=O) resonate at approximately 2.14 ppm. The methylene (B1212753) protons alpha to the ester carbonyl group (-CH₂-COOCH₃) appear as a triplet at around 2.30 ppm. The methylene protons alpha to the ketone carbonyl group (-CH₂-C=O) show a triplet at about 2.42 ppm. The remaining methylene protons in the long aliphatic chain produce a complex multiplet in the region of 1.25-1.63 ppm.

A summary of the expected ¹H NMR chemical shifts for this compound is presented in the table below.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-C=O | 2.14 | Singlet |

| -CH₂-C=O | 2.42 | Triplet |

| -(CH₂)₆- | 1.25-1.63 | Multiplet |

| -CH₂-COOCH₃ | 2.30 | Triplet |

| -COOCH₃ | 3.67 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignment

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the assignment of all carbon atoms in the structure.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The carbonyl carbon of the ketone group (C=O) is typically found far downfield, around 209.2 ppm. The carbonyl carbon of the ester group (-COO-) appears at approximately 174.2 ppm. The carbon of the methoxy (B1213986) group (-OCH₃) resonates at about 51.4 ppm. The carbons of the long methylene chain appear in the range of 23.8 to 43.8 ppm.

The following table summarizes the anticipated ¹³C NMR chemical shifts for this compound. libretexts.orgdocbrown.info

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C H₃-C=O | 29.8 |

| -C H₂-C=O | 43.8 |

| -C H₂-CH₂-C=O | 23.8 |

| -(C H₂)₅- | 24.8 - 29.1 |

| -C H₂-COOCH₃ | 34.0 |

| -C OOCH₃ | 174.2 |

| -COOC H₃ | 51.4 |

| -C =O | 209.2 |

Note: These values are estimations and can be influenced by experimental conditions.

Two-Dimensional (2D) NMR for Complex Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules like this compound. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, COSY would show correlations between the protons of adjacent methylene groups in the aliphatic chain, helping to trace the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com For this compound, each proton signal would be correlated to the signal of the carbon it is attached to, allowing for the definitive assignment of both ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (like the ketone and ester carbonyls) and for connecting different spin systems. For example, the protons of the methyl group next to the ketone would show a correlation to the ketone carbonyl carbon, and the protons of the O-methyl group would show a correlation to the ester carbonyl carbon.

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed map of the molecular structure of this compound, confirming the connectivity and assignment of all atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds.

In the analysis of this compound, the compound would first be separated from a mixture based on its boiling point and interaction with the GC column. Upon entering the mass spectrometer, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a characteristic pattern.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, the most valuable information for structural elucidation comes from the fragmentation pattern. Key fragmentation pathways for long-chain keto esters include: miamioh.edulibretexts.org

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds, leading to the formation of a neutral alkene and a charged enol. libretexts.org

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups, resulting in the formation of stable acylium ions. miamioh.edu

Cleavage of the Ester Group: Loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).

The analysis of these fragment ions allows for the confirmation of the presence of the ketone and methyl ester functional groups and their positions within the aliphatic chain.

A representative table of significant fragments observed in the GC-MS spectrum of a similar long-chain keto ester is provided below.

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

| 214 | [C₁₂H₂₂O₃]⁺ | Molecular Ion |

| 183 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 155 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement at the ester |

| 58 | [CH₃C(OH)=CH₂]⁺ | McLafferty rearrangement at the ketone |

| 43 | [CH₃CO]⁺ | Alpha-cleavage at the ketone |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. europa.eucolorado.edu This is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.007825, ¹²C = 12.000000, ¹⁶O = 15.994915).

For this compound, with a molecular formula of C₁₂H₂₂O₃, the theoretical exact mass can be calculated. An experimentally determined accurate mass from HRMS that matches this theoretical value provides strong evidence for the proposed molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov

The ability of HRMS to provide unambiguous molecular formulas is a critical component in the comprehensive characterization of chemical compounds. europa.eu

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₃ |

| Nominal Mass | 214 |

| Theoretical Exact Mass | 214.156895 |

This advanced analytical data provides a robust and detailed understanding of the chemical structure and properties of this compound.

Derivatization Strategies for Enhanced MS Detection (e.g., Silylation, Hydrazone Formation)

The analysis of this compound by mass spectrometry (MS) can be significantly improved through chemical derivatization. This process modifies the molecule to enhance its volatility, thermal stability, and ionization efficiency, leading to better chromatographic separation and more definitive mass spectral fragmentation patterns.

Silylation is a common derivatization technique for compounds with active hydrogens, such as alcohols, phenols, and carboxylic acids, to make them more suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov While this compound does not possess highly active hydrogens, silylation can be employed if the compound is part of a complex mixture containing other analytes that do require it, or if a reduction of the keto group to a hydroxyl group is performed prior to analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com The primary advantage of silylation is the increased volatility and thermal stability of the resulting trimethylsilyl (B98337) (TMS) derivatives. nih.gov

Hydrazone Formation is a highly specific derivatization method for carbonyl compounds like the ketone group in this compound. The reaction with a hydrazine-containing reagent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), results in the formation of a stable hydrazone derivative. This derivative exhibits enhanced ionization efficiency in both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry, leading to improved sensitivity.

More complex derivatizations involving the ketone functional group have been developed to aid in structural elucidation by mass spectrometry. For instance, the reaction of this compound with β-mercaptopropionic acid in the presence of ammonium (B1175870) carbonate yields the corresponding 4-m-thiazanone derivative. nih.gov Similarly, reaction with mercaptoacetic acid can produce a thiazolidinone derivative. researchgate.net These derivatives provide characteristic fragmentation patterns in mass spectrometry that can help to pinpoint the location of the original keto group within the fatty acid chain. researchgate.net

Table 1: Derivatization Strategies for this compound

| Derivatization Technique | Reagent Example | Target Functional Group | Purpose |

|---|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Keto (after reduction to hydroxyl) | Increased volatility for GC-MS |

| Hydrazone Formation | 2,4-dinitrophenylhydrazine (DNPH) | Ketone | Enhanced ionization efficiency |

| Thiazanone Formation | β-mercaptopropionic acid | Ketone | Structural elucidation by MS |

| Thiazolidinone Formation | Mercaptoacetic acid | Ketone | Structural elucidation by MS researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum of this compound are the strong absorption bands due to the carbonyl (C=O) stretching vibrations. Since the molecule contains two different carbonyl groups—an ester and a ketone—two distinct peaks are expected in the carbonyl region of the spectrum. The ester carbonyl typically absorbs at a higher wavenumber than the ketone carbonyl. For a similar compound, methyl 11-oxoundecanoate, characteristic absorptions are observed at 1725 cm⁻¹ for the ester C=O and 1710 cm⁻¹ for the ketone C=O. The spectrum of this compound would show very similar absorptions.

Other significant absorptions include the C-O stretching vibrations of the ester group, which are typically found in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain appear just below 3000 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 |

| Ketone Carbonyl (C=O) | Stretch | 1725 - 1705 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling in Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that is well-suited for the analysis of this compound in complex biological or environmental samples. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

For the analysis of this compound, reversed-phase liquid chromatography is typically employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of water and methanol (B129727) or acetonitrile. The compound is separated from other components in the sample based on its polarity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, as it is a soft ionization method that typically produces an intact molecular ion, [M+H]⁺ or [M+Na]⁺. This allows for the determination of the molecular weight of the compound.

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used. In this approach, the molecular ion is selected and then fragmented to produce a characteristic pattern of product ions. By monitoring specific transitions from a precursor ion to a product ion, a technique known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) can be used for highly selective and quantitative analysis, even in the presence of a complex matrix. lcms.cz

The specific LC-MS parameters, such as the choice of column, mobile phase gradient, and MS settings, would be optimized to achieve the best separation and detection of this compound in the sample of interest. lcms.cz

Table 3: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| Liquid Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation from matrix components |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Scan Mode | Full scan for identification, MRM/SRM for quantification |

| Precursor Ion (for MS/MS) | [M+H]⁺ or [M+Na]⁺ |

Natural Occurrence and Biochemical Pathway Contexts

Identification in Botanical Extracts

While a comprehensive survey of all plant species for the presence of Methyl 10-oxoundecanoate is lacking, phytochemical studies of various plants have identified a wide array of compounds. For instance, the aerial parts of Pluchea indica, a plant used in traditional medicine, have been analyzed for their chemical constituents. These analyses have revealed a rich profile of flavonoids, alkaloids, phenolic compounds, and tannins. researchgate.netresearchgate.netinnovareacademics.inpoltekkes-denpasar.ac.id Specific compounds identified in Pluchea indica include vanillin, syringaldehyde, esculetin, and various caffeoylquinic acids. japsonline.comresearchgate.netsemanticscholar.org Although numerous compounds have been cataloged from this plant, the explicit identification of this compound in extracts of Pluchea indica has not been reported in the available scientific literature. The diverse chemical nature of Pluchea indica, however, suggests a complex biosynthesis capacity, and the possibility of minor constituents like this compound cannot be entirely ruled out without more targeted analytical investigations.

Formation as an Oxidative Product in Lipid Autoxidation Pathways

The formation of oxoalkanoates, the chemical class to which this compound belongs, is a known consequence of lipid autoxidation. The autoxidation of conjugated linoleic acid (CLA) methyl ester, for example, is a well-studied process that leads to a variety of oxidation products. This process proceeds via a hydroperoxide pathway, where unstable hydroperoxides are formed as primary products. helsinki.finih.gov These hydroperoxides can then undergo further reactions to form more stable secondary oxidation products, including hydroxy and keto compounds. nih.govcabidigitallibrary.org

Specifically, the autoxidation of the 10-trans,12-cis isomer of CLA methyl ester has been shown to produce several hydroperoxide isomers. nih.gov While the primary products are hydroperoxides, the subsequent degradation of these molecules can theoretically lead to the formation of shorter-chain oxoalkanoates through oxidative cleavage. Research has identified the formation of ketodienes as secondary oxidation products from methyl linoleate. cabidigitallibrary.org Although the direct formation of this compound from the autoxidation of conjugated linoleic acid methyl ester is not explicitly detailed in the reviewed literature, its structure is consistent with the types of secondary oxidation products expected from such pathways.

Table 1: Key Concepts in the Autoxidation of Conjugated Linoleic Acid (CLA) Methyl Ester

| Concept | Description |

| Primary Oxidation Products | Conjugated diene monohydroperoxides are the initial, unstable products formed. helsinki.fi |

| Secondary Oxidation Products | Formed from the degradation of hydroperoxides, these can include more stable compounds like hydroxydienes and ketodienes. cabidigitallibrary.org |

| Hydroperoxide Pathway | The established mechanism for the autoxidation of CLA methyl ester, involving the formation and subsequent reaction of hydroperoxides. helsinki.finih.gov |

| Isomer Formation | The autoxidation process can lead to a variety of positional and geometric isomers of the resulting oxidation products. nih.gov |

Role as an Intermediate or Related Compound in Enzymatic Reaction Studies

The role of specific keto-esters like this compound as direct intermediates or inhibitors in enzymatic reactions is not extensively documented. However, the study of enzyme inhibition often involves compounds with similar functional groups. For example, nitric oxide has been shown to inhibit methylmalonyl-CoA mutase, an important enzyme in intermediary metabolism. nih.gov This inhibition is proposed to occur through the interaction of nitric oxide with intermediates in the enzymatic reaction. nih.gov

While this example does not directly involve this compound, it illustrates the principle that molecules with specific reactive groups can modulate enzyme activity. The keto group in this compound could potentially interact with enzyme active sites, suggesting a theoretical basis for its potential role as an enzyme modulator. However, specific studies investigating the inhibitory or intermediate role of this compound in enzymatic reactions are currently lacking in the scientific literature.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 10-oxoundecanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via oxidation of methyl undecenoate or esterification of 10-oxoundecanoic acid. For oxidation, catalytic systems like KMnO₄ under acidic conditions or enzymatic methods (e.g., lipases) are used. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., acetone vs. hexane) critically affect yield and byproduct formation. Purity optimization involves post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation .

Q. Q2. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Follow OSHA and EU Directive 89/391 guidelines:

- Storage: Keep in sealed containers in dry, ventilated areas (20°C, humidity <50%) to prevent hydrolysis .

- PPE: Use nitrile gloves and lab coats; respiratory protection is unnecessary under standard conditions but required for aerosol-generating processes (e.g., spray drying) .

- Spill Management: Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate .

Q. Q3. How can this compound be characterized using GC-MS, and what retention indices are expected?

Methodological Answer: Derivatize via silylation (BSTFA + TMCS) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Program temperature from 50°C (hold 2 min) to 300°C (10°C/min). Expected retention time: ~18–20 min (analogous to methyl myristate) . Quantify using internal standards (e.g., methyl pentadecanoate) to normalize peak areas .

Advanced Research Questions

Q. Q4. How do thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of this compound compare to homologous methyl esters?

Methodological Answer: Apply the Antoine equation to model vapor pressure. For methyl tetradecanoate (C15), ranges 65–87 kJ/mol depending on temperature (313–543 K) . By analogy, this compound (C12) likely exhibits lower (~70–80 kJ/mol) due to shorter chain length and ketone group polarity. Validate via differential scanning calorimetry (DSC) and static vapor pressure measurements .

Q. Q5. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies arise from solvent purity and measurement methods. Use standardized protocols:

- Gravimetric Analysis: Dissolve known masses in ethanol/water mixtures (0–100% v/v) at 25°C, filter undissolved material, and evaporate to determine solubility (mg/mL).

- NMR Spectroscopy: Monitor peak splitting in D₂O-saturated solutions to detect micelle formation, which artificially inflates solubility values .

Q. Q6. How to design a study investigating the ketone group’s role in this compound’s reactivity with nucleophiles?

Methodological Answer:

- Variables: Compare reaction rates with methyl decanoate (no ketone) using nucleophiles (e.g., Grignard reagents, hydrazines).

- Kinetic Analysis: Use stopped-flow UV-Vis spectroscopy to track enolate formation (λ = 245 nm).

- Computational Modeling: Apply DFT (B3LYP/6-311+G(d,p)) to calculate activation energies for ketone vs. ester carbonyl attacks .

Data-Driven Research Challenges

Q. Q7. How do structural modifications (e.g., chain length, substituents) affect this compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: Measure logP via shake-flask method (octanol/water partition). For this compound, logP ≈ 4.5 (predicted via ChemSpider tools) .

- Thermal Stability: Conduct TGA at 10°C/min under N₂; decomposition onset typically occurs at ~200°C for methyl esters .

- Crystallinity: Analyze via XRD; ketone groups reduce symmetry, leading to lower melting points vs. saturated esters .

Q. Q8. What analytical techniques best quantify trace impurities in this compound batches?

Methodological Answer:

Q. Q9. How to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Q. Q10. What spectroscopic techniques validate the structural integrity of this compound in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.